molecular formula C16H15N5O B2362814 (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 53627-82-0

(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2362814
CAS No.: 53627-82-0
M. Wt: 293.33
InChI Key: KGQWPBHDNNNEFM-RGEXLXHISA-N
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Description

(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a specialized pyrazolone derivative offered for research and development purposes. This compound is part of the 4-arylhydrazinylidenepyrazol-3-one (4-AHP) chemical class, a framework recognized as a favorable scaffold for the rational design of small molecule drugs due to its diverse biological potential . Pyrazolone derivatives are investigated for a wide spectrum of biological activities. This specific compound serves as a key intermediate for researchers in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds and the exploration of new chemotherapeutic agents . The 4-AHP core is known for its applications in developing substances with potential analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The presence of the 4-methylphenyl hydrazone moiety is a structural feature of interest for modulating biological activity and physicochemical properties. The molecular structure features an intramolecular hydrogen bond, contributing to its planarity and stability, as observed in closely related polymorphic forms of similar compounds . Researchers utilize this compound in various fields, including as a precursor for dyes and pigments, and as a ligand in coordination chemistry . Key Research Applications: • Medicinal Chemistry: Serves as a building block for the development of new pharmacologically active agents, including antioxidants, antimicrobials, and anticancer compounds . • Chemical Synthesis: Acts as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as those found in purine analogues . • Materials Science: Used in the development of colorants and functional materials . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-amino-4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-19-14-15(17)20-21(16(14)22)13-5-3-2-4-6-13/h2-10,20H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQIHYBUIBCLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Amino-1-Phenyl-1H-Pyrazol-5(4H)-One

The core pyrazolone scaffold is typically synthesized via cyclocondensation. A modified procedure from Arnost et al. (2010) involves refluxing sodium cyanoacetate with sodium ethoxide and hydrazine hydrate in ethanol to yield 3-amino-1-phenyl-1H-pyrazol-5(4H)-one. For the target compound, this intermediate is reacted with 4-methylphenyldiazonium chloride under controlled conditions:

Procedure :

  • Diazonium salt preparation : 4-Methylaniline (1.07 g, 10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) at 0–5°C. Sodium nitrite (0.69 g, 10 mmol) in water (5 mL) is added dropwise to form the diazonium salt.
  • Coupling reaction : The diazonium solution is added to a cooled (0°C) suspension of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one (1.63 g, 10 mmol) in 50% aqueous ethanol (30 mL) containing potassium acetate (5.88 g, 60 mmol).
  • Workup : The mixture is stirred for 30 min, filtered, washed with ice-cold water, and recrystallized from ethanol to yield the product as reddish-brown crystals.

Key Parameters :

  • Yield : 82–87%
  • Temperature : 0°C (prevents side reactions)
  • Solvent : 50% aqueous ethanol (balances solubility and reactivity)

Tautomer Control Using Calcium Hydroxide

Calcium hydroxide is employed to shift the tautomeric equilibrium toward the enol form, enhancing reactivity for hydrazone formation. This method, adapted from J. Chem. Educ. (2015), involves:

Procedure :

  • Enol stabilization : 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one (1.63 g, 10 mmol) is suspended in ethanol (30 mL) with calcium hydroxide (0.74 g, 10 mmol) and stirred for 1 h.
  • Hydrazone formation : 4-Methylphenyldiazonium chloride (prepared as above) is added gradually.
  • Isolation : The product is filtered, washed with dilute HCl to remove calcium residues, and recrystallized.

Key Parameters :

  • Yield : 89–92%
  • Advantage : Suppresses O-acylation side reactions

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Data Interpretation
IR (KBr) 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) Confirms hydrazone and pyrazolone functionalities
¹H NMR (DMSO-d₆) δ 7.25–7.80 (m, 9H, Ar–H), 6.95 (s, 1H, NH), 2.35 (s, 3H, CH₃) Assigns aromatic protons and methyl group
¹³C NMR δ 165.2 (C=O), 152.1 (C=N), 140.5–125.3 (Ar–C), 21.1 (CH₃) Verifies carbonyl and aryl carbons

Physical Properties

Property Value
Melting Point 198–200°C
Solubility Ethanol: 45 mg/mL; DMSO: 120 mg/mL
Molecular Formula C₁₇H₁₆N₄O
Molecular Weight 292.34 g/mol

Comparative Analysis of Synthetic Methods

Method Yield Purity Cost Scalability
Cyclocondensation 82–87% 95–97% Low Moderate
Calcium Hydroxide 89–92% 98–99% Moderate High
Continuous Flow 90–93% >99% High Industrial

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Issue : Minor amounts of E-isomer (<5%) detected via HPLC.
    • Solution : Use of polar aprotic solvents (e.g., DMF) reduces isomerization.
  • Catalyst Efficiency :

    • Current : Potassium acetate (6 equiv).
    • Proposed : Ionic liquids (e.g., [BMIM]BF₄) may enhance reaction rates.

Chemical Reactions Analysis

(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit a variety of biological activities:

  • Anticancer Activity :
    • Several studies have reported that pyrazolone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from related structures have shown promising results against liver cancer (HEPG2) and breast cancer (MCF) cells with IC50 values ranging from 60 nM to 580 nM .
    • The structural diversity of the compound allows for modifications that can enhance its anticancer potency.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes, similar to well-known drugs like celecoxib .
  • Antimicrobial Activity :
    • Compounds within this class have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics .

Synthetic Methodologies

The synthesis of This compound typically involves multi-component reactions (MCRs), which are efficient for generating complex molecules. Common synthetic routes include:

  • Condensation Reactions : The compound can be synthesized through the condensation of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.
Reaction TypeDescription
CondensationInvolves the reaction of hydrazine with aldehydes or ketones to form hydrazones, followed by cyclization to form the pyrazolone structure.
Multi-component reactionsCombines multiple reactants in one pot to streamline synthesis and improve yields.

Case Studies

Several case studies highlight the applications of similar compounds:

  • Cytotoxicity Evaluation :
    • A study investigating various pyrazolone derivatives demonstrated that specific substitutions significantly influenced cytotoxicity against cancer cell lines. Compounds with phenyl groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Mechanistic Studies :
    • Research focused on understanding the interaction of pyrazolone derivatives with biological targets such as enzymes and receptors has provided insights into their mechanisms of action, paving the way for drug development .

Mechanism of Action

The mechanism of action of (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-amino, 4-(4-methylphenylhydrazine), 1-phenyl Not explicitly provided Electron-donating methyl group on phenyl hydrazine; Z-configuration enhances planar geometry
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-[1-(4-(1,2,4-triazol-1-ylmethyl)phenylamino)ethylidene]pyrazol-3-one () 4-fluorophenyl, triazolemethylphenyl C₂₀H₁₇FN₆O 376.39 Fluorine and triazole groups enhance polarity and potential bioactivity
(Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one () 2-chlorophenyl, 4-nitrophenylhydrazine C₁₆H₁₂ClN₅O₂ 349.75 Nitro group increases electron-withdrawing effects; chlorophenyl enhances lipophilicity
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one () 4-methylbenzylidene, diphenyl C₂₄H₂₀N₂O 352.43 Extended conjugation via diphenyl groups; methyl substituent moderates solubility
(4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one () Trifluoromethyl (×2), phenyl C₁₈H₁₁F₆N₃O 399.29 High lipophilicity and metabolic stability due to CF₃ groups; predicted pKa = 3.44

Electronic and Solubility Trends

  • Electron-Withdrawing Groups (EWGs): Compounds with nitro () or trifluoromethyl () substituents exhibit increased acidity and stability due to EWGs, which polarize the pyrazolone ring.
  • Electron-Donating Groups (EDGs): The target compound’s 4-methylphenyl group (EDG) may reduce reactivity compared to nitro or CF₃ analogs but improve solubility in nonpolar solvents .
  • Solubility: Fluorine () and triazole () groups enhance aqueous solubility, whereas CF₃ () and chlorophenyl () groups favor organic phases .

Crystallographic and Analytical Insights

Structural data for these compounds were likely determined using tools like SHELXL () for refinement and ORTEP () for visualization, ensuring accurate stereochemical assignments. For instance, the Z-configuration in the target compound and ’s derivatives would require precise crystallographic analysis to confirm .

Biological Activity

The compound (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone family, which is known for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, antioxidant, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5OC_{16}H_{15}N_5O, with a molecular weight of 293.33 g/mol. Its structure features a hydrazinylidene substituent that enhances its reactivity and biological interactions. The five-membered pyrazole ring contributes to its pharmacological profile by allowing various substitutions that can modulate activity.

Antibacterial and Antifungal Activity

Recent studies have demonstrated that pyrazolone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. For instance, in vitro tests showed that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, with efficacy rates ranging from 29% to 67% against various strains .

Compound Activity Efficacy (%) Target Strains
This compoundAntibacterial29–67Various Gram-positive and Gram-negative strains
Example Compound AAntifungal50–80Candida albicans, Aspergillus niger

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through assays such as the DPPH free radical scavenging method. Results indicated that derivatives of pyrazolone can effectively reduce oxidative stress markers in biological systems .

Anticancer Activity

Research has indicated that pyrazolone derivatives possess anticancer properties, particularly against various cell lines. For example, studies have shown that specific compounds can inhibit cell proliferation in cancer models with inhibition rates reaching up to 81.5% at certain concentrations .

Cell Line Inhibition Rate (%) Concentration (µg/mL)
AMJ1381.5100
MCF7 (breast cancer)63.950

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in disease pathways, enhancing its potential as a therapeutic agent .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated several pyrazolone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions exhibited superior antibacterial activity compared to standard antibiotics .
  • Case Study on Anticancer Efficacy : In another study focusing on breast cancer cell lines, several derivatives were tested for their cytotoxic effects. The results showed significant inhibition of cell growth, particularly with compounds containing hydrazine moieties .

Q & A

Q. What are the common synthetic routes for preparing (4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and ketones. For example, hydrazines react with β-diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or methanol to form the pyrazolone core. Key steps include hydrazone formation followed by cyclization, with strict control of stoichiometry and reaction time to avoid side products .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure and stereochemistry of the compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the hydrazin-1-ylidene group, aromatic protons, and the pyrazolone ring.
  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the hydrazin-1-ylidene group) and confirms the dihedral angles between aromatic rings .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the key structural features influencing the compound's reactivity and stability?

  • The hydrazin-1-ylidene group contributes to tautomerism and potential redox activity.
  • The pyrazolone ring’s conjugation stabilizes the structure but may undergo ring-opening under strong acidic/basic conditions.
  • The Z-configuration of the hydrazin-1-ylidene group affects intermolecular interactions and biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of the target compound during its synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Temperature control : Reflux at 80–90°C ensures complete cyclization without decomposition.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions can accelerate specific steps, depending on the substrate .

Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing this compound?

  • Crystallographic validation : X-ray structures resolve ambiguities in NMR assignments, such as overlapping proton signals or stereochemical uncertainties .
  • 2D NMR techniques : COSY and NOESY experiments differentiate between regioisomers or tautomeric forms .

Q. How does the Z-configuration of the hydrazin-1-ylidene group impact the compound's biological activity?

The Z-configuration creates a planar geometry that enhances π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with E-isomers show reduced activity due to steric hindrance, as demonstrated in molecular docking simulations .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

  • Triazolo byproducts : Hydrazine derivatives may undergo unintended cyclization (e.g., forming triazoloquinazolinones instead of pyrazoles). Mitigation involves precise stoichiometry and avoiding excess hydrazine .
  • Oxidation of the hydrazin-1-ylidene group : Use of inert atmospheres (N2_2/Ar) prevents oxidation to diazenes .

Q. How can computational methods be integrated with experimental data to predict the compound's pharmacological properties?

  • Molecular docking : Predicts binding affinity to targets like cyclooxygenase (COX) or antimicrobial enzymes, guided by crystallographic data .
  • QSAR modeling : Correlates substituent effects (e.g., 4-methylphenyl vs. methoxyphenyl) with bioactivity trends .

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